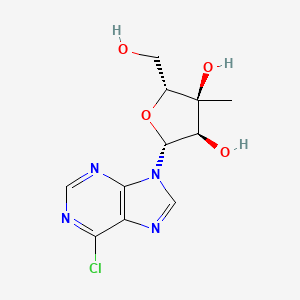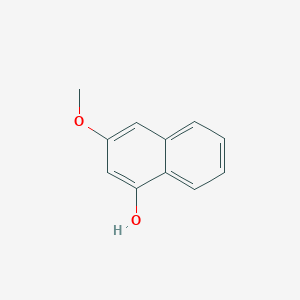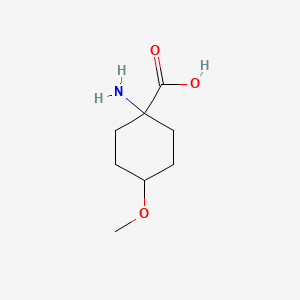
6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine
Übersicht
Beschreibung
6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine is a synthetic purine nucleoside analog
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with a purine base and a ribofuranosyl derivative.
Chlorination: The purine base is chlorinated using reagents like thionyl chloride or phosphorus oxychloride.
Glycosylation: The chlorinated purine is then glycosylated with the ribofuranosyl derivative under acidic or basic conditions to form the nucleoside analog.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Using large reactors to carry out the chlorination and glycosylation steps.
Purification: Employing techniques like crystallization, chromatography, or recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or ammonia can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes.
Medicine: Investigated for antiviral and anticancer properties.
Industry: Potential use in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action involves:
Molecular Targets: The compound may target specific enzymes or receptors in cells.
Pathways: It may interfere with DNA or RNA synthesis, leading to antiviral or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: A simpler analog with similar reactivity.
9-(β-D-Ribofuranosyl)purine: Lacks the chlorine substituent but has similar biological activity.
Uniqueness
6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other nucleoside analogs.
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O4/c1-11(19)5(2-17)20-10(7(11)18)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3/t5-,7+,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZZDIVAKKZUKU-ZGUVBZSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(C1O)N2C=NC3=C2N=CN=C3Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CN=C3Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457383 | |
| Record name | 6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849241-91-4 | |
| Record name | 6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B1609914.png)
![N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide](/img/structure/B1609915.png)


![Ethyl (acetyloxy)[(diphenylmethylidene)amino]acetate](/img/structure/B1609920.png)







